molecular formula C9H7Cl2NO B1456993 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one CAS No. 1028330-50-8

2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one

Cat. No. B1456993
M. Wt: 216.06 g/mol
InChI Key: CSRAYLSWTFMAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, also known as 2,4-DCDHQ, is a synthetic organic compound that has been used in a variety of laboratory experiments. 2,4-DCDHQ has been used in research applications such as the synthesis of novel compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.

Scientific Research Applications

Antimalarial and Anticancer Properties

Chloroquine (CQ) and its derivatives, including compounds with structures related to "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one," have been studied for their antimalarial effects and potential in cancer therapy. Research highlights the biochemical properties of CQ that could be repurposed for managing various diseases. Efforts are focused on exploring the racemic CQ and the effects of its (R) and (S) enantiomers, aiming to develop compounds that can act synergistically in anticancer combination chemotherapy (Njaria et al., 2015).

Environmental Impact and Toxicology

The environmental occurrence and toxicological studies of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally similar to "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one," have been extensively reviewed. The research tracks the global trends in 2,4-D research, focusing on its impact on occupational risk, neurotoxicity, and resistance to herbicides. Future research is likely to delve into molecular biology aspects, especially gene expression and pesticide degradation studies (Zuanazzi et al., 2020).

Antioxidant Activity

Studies on antioxidants and their mechanisms are crucial, with compounds like "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one" being potential candidates for examining their antioxidant capacity. The review of various tests used to determine antioxidant activity discusses the significance of these compounds in food engineering, medicine, and pharmacy. Techniques like ORAC, HORAC, and CUPRAC are employed to assess the kinetics and effects of antioxidants, emphasizing the importance of such compounds in scientific research (Munteanu & Apetrei, 2021).

Medicinal Chemistry and Biological Activities

The role of 8-hydroxyquinoline derivatives, which share structural similarities with "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one," in medicinal chemistry has been emphasized. These derivatives exhibit significant biological activities, including anticancer, antiviral, and antimicrobial properties. The review suggests a growing interest in synthetic modifications of 8-hydroxyquinoline to develop potent drug molecules for treating life-threatening diseases (Gupta et al., 2021).

Excited State Reactions and Photophysics

Research on excited-state hydrogen atom transfer in solvent clusters attached to aromatic scaffolds like "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one" explores the photophysics of hydrogen bonding and excited-state reactions. These studies have implications for understanding the fundamental processes in photophysics and photochemistry, with potential applications in designing light-responsive materials (Manca et al., 2005).

properties

IUPAC Name

2,4-dichloro-7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-5-4-8(11)12-6-2-1-3-7(13)9(5)6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRAYLSWTFMAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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